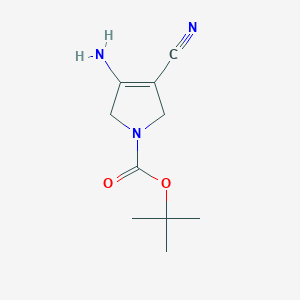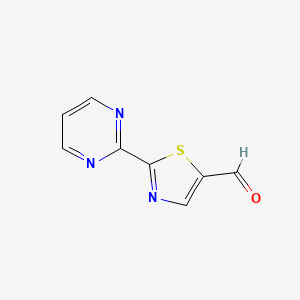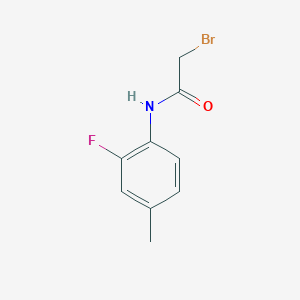
2-bromo-N-(2-fluoro-4-methylphenyl)acetamide
Descripción general
Descripción
2-Bromo-N-(2-fluoro-4-methylphenyl)acetamide, also known as BFMPA, is an organic compound with a variety of applications in the scientific research field. It is a versatile compound that can be used in a variety of laboratory experiments and research studies. BFMPA has a variety of properties that make it a useful tool for researchers, including its low toxicity and its ability to act as a catalyst in various reactions.
Aplicaciones Científicas De Investigación
Molecular Conformations and Supramolecular Assembly
The molecule, as part of the halogenated N,2-diarylacetamides family, exhibits specific molecular conformations and supramolecular assembly, characterized by a combination of N-H...O and C-H...π(arene) hydrogen bonds forming chains of rings. This structural specificity has implications for its applications in materials science and molecular engineering (Nayak et al., 2014).
Synthesis and Antimicrobial Profile
Derivatives of this molecule have been synthesized and assessed for antimicrobial activity. The creation of Schiff bases and Thiazolidinone derivatives from this compound implies its versatility in forming various active biological structures (Fuloria et al., 2014).
Potential Pesticide Application
Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which share a common structural framework with 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide, have been characterized as potential pesticides. Their structural and functional characteristics highlight the molecule’s potential in agricultural applications (Olszewska et al., 2008).
Microwave-Assisted Synthesis and Biological Assessment
The compound has been involved in microwave-assisted synthesis, leading to derivatives with significant antimicrobial activity, notably against bacterial strains like Staphylococcus aureus and fungal species such as Aspergillus niger. This indicates its potential role in pharmaceutical and microbial control applications (Ghazzali et al., 2012).
Mecanismo De Acción
Target of Action
It is known that this compound is used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
As an intermediate in organic synthesis, its mode of action likely involves the donation or acceptance of electrons in chemical reactions, leading to the formation of new bonds .
Biochemical Pathways
As an intermediate in organic synthesis, it is likely involved in a wide range of biochemical pathways, depending on the specific reactions in which it is used .
Result of Action
As an intermediate in organic synthesis, its primary role is likely in the formation of other compounds, rather than exerting direct effects on cells or molecules .
Action Environment
The action, efficacy, and stability of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide are likely to be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals .
Propiedades
IUPAC Name |
2-bromo-N-(2-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOIAEAKAGNGSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




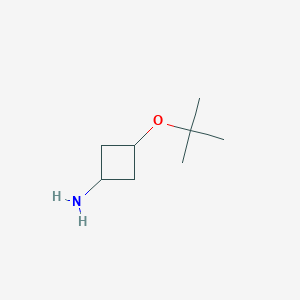
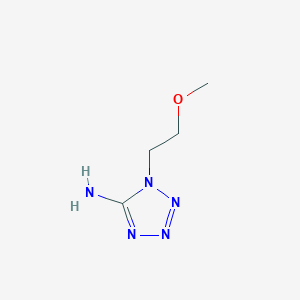
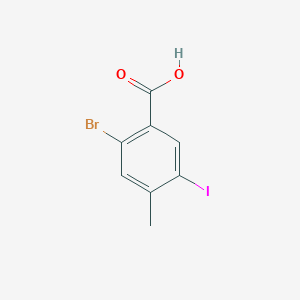
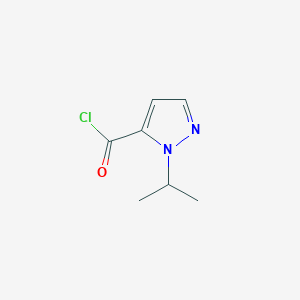
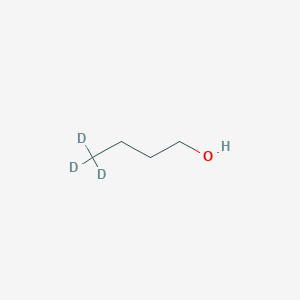
![(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B1375060.png)

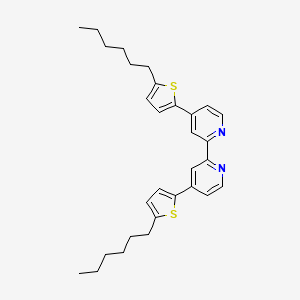
![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B1375064.png)
![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1375066.png)
